2'-C-ethynyladenosine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-3-ethynyl-5-(hydroxymethyl)oxolane-3,4-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O4/c1-2-12(20)8(19)6(3-18)21-11(12)17-5-16-7-9(13)14-4-15-10(7)17/h1,4-6,8,11,18-20H,3H2,(H2,13,14,15)/t6-,8-,11-,12-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLMZHZQENASCGE-YUTYNTIBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1(C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#C[C@]1([C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701314689 | |
| Record name | 2′-C-Ethynyladenosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701314689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
640725-76-4 | |
| Record name | 2′-C-Ethynyladenosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=640725-76-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2′-C-Ethynyladenosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701314689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Synthesis and Derivatization Strategies of 2 C Ethynyladenosine and Analogues
Stereoselective Glycosylation Methods for 2'-C-Ethynylribose Moiety
A critical step in the synthesis of 2'-C-ethynyladenosine is the stereoselective formation of the N-glycosidic bond between the pre-synthesized 2'-C-ethynylribose sugar and the adenine (B156593) nucleobase. The goal is to exclusively form the β-anomer, which mimics the stereochemistry of natural nucleosides. The synthesis of the sugar moiety itself is a key precursor step, often beginning with a protected ribofuranose. A common pathway involves the oxidation of the 2'-hydroxyl group to a ketone, followed by the nucleophilic addition of an ethynyl (B1212043) group. For example, a protected 1,3,5-tri-O-benzoyl-α-D-ribofuranose can be converted to a 2-ketoribose intermediate. Nucleophilic addition of reagents like difluoromethyl phenyl sulfone, followed by reductive desulfonation, can install groups at the 2'-position nih.gov. A similar approach is used for the ethynyl group.
Once the 2'-C-ethynylribose donor is prepared, often as a glycosyl halide (e.g., ribofuranosyl bromide) or a related activated species, it is coupled with the nucleobase. To achieve stereoselectivity, several methods are employed:
Convergent Synthesis: This is the most frequently used approach for 2'-modified nucleosides mdpi.com. In this method, the sugar and base moieties are synthesized separately and then coupled. For instance, the conversion of a protected 2'-C-modified ribofuranose to the corresponding ribofuranosyl bromide allows for efficient glycosylation of silylated nucleobases like bis(trimethylsilyl)uracil, and by extension, silylated adenine derivatives nih.gov.
Neighboring Group Participation: While challenging for 2'-modified sugars that lack a participating group at the C-2 position, classical glycosylation strategies often rely on such groups (e.g., acetyl, benzoyl) to direct the incoming nucleobase to the β-face of the oxocarbenium ion intermediate nih.govmdpi.com. In the absence of such a group, as is the case with 2'-C-ethynylribose, achieving high β-selectivity requires careful optimization of reaction conditions, including the choice of Lewis acid catalyst and solvent.
Catalyst and Reagent Control: Modern glycosylation methods increasingly rely on external reagents or catalysts to control stereoselectivity, overcoming the limitations of substrate-controlled methods mdpi.comtufts.edu. Chiral catalysts or specific activators can create a chiral environment around the anomeric center, favoring one stereochemical outcome over the other.
The challenge in these reactions is to control the formation of the anomeric center, as the formation of 1,2-cis glycosidic linkages (as required for β-ribonucleosides without a C-2 participating group) is often more difficult than 1,2-trans linkages nih.gov.
Palladium-Catalyzed Cross-Coupling Reactions for Ethynyl Group Introduction
Palladium-catalyzed cross-coupling reactions are exceptionally powerful tools in nucleoside chemistry, enabling the formation of carbon-carbon bonds under mild conditions with high functional group tolerance. nih.govnih.gov While the direct introduction of the ethynyl group at the 2'-position of the ribose is typically achieved via nucleophilic addition to a 2'-keto intermediate, palladium-catalyzed reactions, particularly the Sonogashira coupling, are indispensable for synthesizing a vast array of analogues by modifying the nucleobase. nih.govnih.gov
The Sonogashira reaction is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of an amine base. nih.gov This reaction has been extensively applied to modify the purine (B94841) and pyrimidine (B1678525) rings of nucleosides.
A prominent example is the synthesis of 2-ethynyladenosine, an analogue of the target compound modified on the base instead of the sugar. The synthesis starts with the commercially available 2-iodoadenosine. This precursor undergoes a Sonogashira cross-coupling reaction with a protected alkyne, such as trimethylsilylacetylene (TMS-acetylene). The reaction is typically catalyzed by a palladium complex like PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ and co-catalyzed by copper(I) iodide (CuI) in a solvent mixture like DMF with an amine base. Subsequent removal of the trimethylsilyl protecting group with a mild base like potassium carbonate in methanol yields the final 2-ethynyladenosine product. nih.gov This demonstrates the efficiency of the Sonogashira reaction in installing ethynyl moieties onto the purine core.
| Precursor | Alkyne | Catalyst System | Solvent/Base | Yield | Reference |
|---|---|---|---|---|---|
| 2-Iodoadenosine | TMS-acetylene | Pd(PPh₃)₄ / CuI | Not Specified | 48% (after deprotection) | nih.gov |
| Protected 6-Chloropurine 2'-Deoxyriboside | Various terminal alkynes | Pd₂(dba)₃ / P(t-Bu)₃ / CuI | THF / Et₃N | Good to excellent | General method |
The success of palladium-catalyzed cross-coupling reactions hinges on careful precursor design and management of functional groups.
Precursor Synthesis: The synthesis of precursors for these reactions involves the regioselective halogenation of the nucleoside. For purines, positions like C2, C6, and C8 can be halogenated to serve as handles for cross-coupling. For example, 2-iodoadenosine is a common precursor for modifications at the 2-position. nih.gov Similarly, 6-chloropurine or 6-bromopurine nucleosides are used for C6 modifications, which can be prepared from inosine (B1671953) or guanosine (B1672433) derivatives. acs.org
Functional Group Compatibility and Protecting Groups: Nucleosides contain multiple reactive functional groups, including hydroxyl groups on the sugar and exocyclic amino groups on the base, which can interfere with the catalytic cycle. To prevent unwanted side reactions, these groups are typically protected. The 3'- and 5'-hydroxyl groups of the ribose are commonly protected with bulky silyl ethers, such as the tert-butyldimethylsilyl (TBDMS) group. acs.org This protection strategy is crucial as it prevents both side reactions and increases the solubility of the nucleoside in organic solvents used for the coupling reactions. The N⁶-amino group of adenine is often left unprotected or protected as an acyl derivative, depending on the reaction conditions. The choice of protecting groups must be orthogonal, allowing for their selective removal without affecting the newly installed modification.
Nucleobase Modification Strategies and Their Synthetic Pathways
To explore the chemical space around this compound, modifications to the purine ring are a key strategy. This leads to the synthesis of analogues such as 7-deaza and 2,6-diaminopurine (B158960) derivatives, which can exhibit altered biological properties.
In 7-deaza purine analogues, the N7 atom of the imidazole portion of the purine ring is replaced by a carbon atom. This modification can significantly impact the molecule's ability to engage in hydrogen bonding and its metabolic stability. The synthesis of 7-deaza-2'-C-ethynyladenosine analogues generally follows a convergent approach where the modified nucleobase is synthesized first.
The synthesis of a 7-deazaadenine base (tubercidin) analogue can be followed by glycosylation with an activated 2'-C-ethynylribose donor. For instance, the synthesis of 7-deaza-7-ethynyl-2'-C-methyladenosine has been reported, highlighting a viable synthetic route for related ethynyl compounds. nih.gov This involves preparing a 7-halo-7-deazaadenine precursor, which can then undergo Sonogashira coupling to introduce an ethynyl group at the 7-position, followed by glycosylation with the appropriately modified sugar.
2,6-Diaminopurine (DAP) is an adenine analogue that contains an additional amino group at the C2 position. This modification allows it to form three hydrogen bonds with thymine (B56734) or uracil, potentially enhancing the stability of nucleic acid duplexes.
A common synthetic route to 2,6-diaminopurine nucleosides involves starting from a 2-haloadenine derivative. A proposed pathway for a 2,6-diaminopurine analogue of this compound would be:
Synthesis of a 2-Haloadenine Precursor: Starting with a commercially available purine, a halogen (typically fluorine or chlorine) is introduced at the 2-position.
Glycosylation: The 2-haloadenine base is then glycosylated with the protected 2'-C-ethynylribose donor, using methods described in section 2.1, to form the 2-halo-2'-C-ethynyladenosine intermediate.
Amination: The final step is a nucleophilic aromatic substitution reaction. The 2-halo group is displaced by an amino group, typically by treating the nucleoside with ammonia in a suitable solvent, to yield the desired 2,6-diaminopurine-2'-C-ethynylriboside.
This strategy allows for the late-stage introduction of the C2-amino group, providing a flexible route to these important analogues.
Halogenation at C2 Position
Modification of the purine core, specifically through halogenation at the C2 position, is a critical strategy for developing analogues of this compound with altered electronic properties and biological activities. Introducing a halogen atom at this site can influence hydrogen bonding capabilities, metabolic stability, and interaction with target enzymes.
A primary method for introducing a halogen at the C2 position involves a multi-step process starting from a 2-aminoadenosine precursor. This sequence typically involves diazotization of the 2-amino group followed by a Sandmeyer-type reaction to introduce the desired halogen. However, direct halogenation methods are often preferred for their efficiency.
For instance, 2-chloroadenosine analogues can be synthesized from the corresponding 2-amino derivatives using reagents like isoamyl nitrite in a halogenated solvent such as carbon tetrachloride. Similarly, 2-bromoadenosine analogues can be prepared using bromoform. Another approach is the direct electrophilic halogenation of a protected adenosine (B11128) derivative. Reagents such as N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and N-iodosuccinimide (NIS) are commonly employed to install chlorine, bromine, and iodine, respectively, at the C2 position of the purine ring. The reactivity of the purine base is dependent on the protecting groups used on the sugar moiety.
Computational studies on purine nucleosides indicate that while the C8 position is a possible site for halogenation, the exocyclic N6 amino group and the N1 position are often the most reactive sites, which can complicate direct halogenation strategies and necessitate careful optimization of reaction conditions. Palladium-catalyzed cross-coupling reactions of halogenated purine nucleosides with organotin compounds have also been utilized to synthesize various C-alkylated analogues, demonstrating the utility of halogenated intermediates. nih.gov
Table 1: Reagents for Halogenation at the C2 Position of Adenosine Analogues
| Precursor | Reagent(s) | Product |
|---|---|---|
| 2-Aminoadenosine Analogue | Isoamyl nitrite, CCl₄ | 2-Chloroadenosine Analogue |
| 2-Aminoadenosine Analogue | Isoamyl nitrite, CHBr₃ | 2-Bromoadenosine Analogue |
| Protected Adenosine Analogue | N-Chlorosuccinimide (NCS) | 2-Chloroadenosine Analogue |
| Protected Adenosine Analogue | N-Bromosuccinimide (NBS) | 2-Bromoadenosine Analogue |
| Protected Adenosine Analogue | N-Iodosuccinimide (NIS) | 2-Iodoadenosine Analogue |
Sugar Moiety Derivatization for Structural Probes
Derivatization of the sugar moiety of nucleoside analogues is a cornerstone of medicinal chemistry, allowing for the creation of structural probes to explore conformational requirements of biological targets. Introducing sterically demanding or conformationally restricting groups, such as an ethynyl group, at various positions on the ribose ring can profoundly alter the nucleoside's shape, flexibility, and ultimately its biological activity. Synthesizing analogues with the ethynyl group at the 3' or 4' positions provides valuable tools for structure-activity relationship (SAR) studies.
The synthesis of sugar-modified nucleosides is a complex task that requires multi-step, often convergent, synthetic strategies.
Synthesis of 3'-C-Ethynyladenosine Analogues: The synthesis of nucleosides bearing a 3'-C-ethynyl group typically starts from a readily available carbohydrate, such as D-glucose. researchgate.net A key intermediate is a 3-keto furanose derivative. nih.gov The crucial step involves the nucleophilic addition of an ethynylating agent, like ethynylmagnesium bromide, to the ketone. nih.govresearchgate.net This reaction establishes the quaternary center at the C3' position. Following this, the modified sugar, often in a protected pyranose or furanose form, is coupled with a protected purine base using methods like the Vorbrüggen glycosylation to form the crucial C-N glycosidic bond. nih.govnih.gov Subsequent deprotection steps yield the final 3'-C-ethynyladenosine analogue. nih.gov
Synthesis of 4'-C-Ethynyladenosine Analogues: Creating a 4'-C-ethynyl substituent is synthetically challenging due to the need to construct a sterically congested quaternary center. Syntheses have been developed starting from corresponding natural nucleosides. nih.govelsevierpure.com One common strategy involves the oxidation of the 5'-hydroxyl group of a protected nucleoside to an aldehyde. This aldehyde can then undergo a series of reactions, including the addition of an ethynyl nucleophile, to build the desired functionality at the C4' position. Several 4'-substituted 2'-deoxynucleosides, including those with an ethynyl group, have been shown to be potent inhibitors of HIV reverse transcriptase. researchgate.net
Table 2: General Synthetic Strategies for Ethynyladenosine Analogues
| Analogue | Key Synthetic Step | Common Starting Material |
|---|---|---|
| 3'-C-Ethynyladenosine | Nucleophilic ethynylation of a 3'-keto-ribose intermediate | D-Glucose or related carbohydrates |
| 4'-C-Ethynyladenosine | Multi-step modification starting from the 5'-hydroxyl group | Corresponding natural nucleoside |
The biological activity of nucleoside analogues is critically dependent on their absolute stereochemistry. Therefore, controlling the stereochemical outcome during synthesis is of utmost importance.
For 3'-C-Ethynyladenosine Analogues: The addition of the ethynyl group to a 3'-keto sugar intermediate creates a new stereocenter at C3'. The facial selectivity of this nucleophilic attack is influenced by the protecting groups on the sugar ring and the reaction conditions, often leading to a mixture of diastereomers. researchgate.net For example, the reaction of a 3-keto glucoside with ethynylmagnesium bromide can proceed with high stereoselectivity due to the steric hindrance from one face of the furanose ring. researchgate.net Chromatographic separation is typically required to isolate the desired diastereomer. The subsequent glycosylation reaction to couple the sugar and the base can also produce a mixture of α and β anomers, although conditions like the Vorbrüggen glycosylation generally favor the desired β-anomer. beilstein-journals.org
For 4'-C-Ethynyladenosine Analogues: The synthesis of 4'-C-ethynyl nucleosides also requires careful control of stereochemistry at the newly formed C4' quaternary center. The stereoselectivity of the reactions used to build the C4' substituent is crucial. The established stereocenters of the starting nucleoside guide the stereochemical outcome of the subsequent transformations. The final stereochemistry of the synthesized analogues is typically confirmed using advanced spectroscopic techniques, such as Nuclear Overhauser Effect (NOE) NMR, and X-ray crystallography.
Intracellular Metabolism and Bioactivation Pathways of 2 C Ethynyladenosine
Cellular Uptake and Transport Mechanisms for Nucleoside Analogues
The entry of 2'-C-ethynyladenosine into the cell is a critical first step in its metabolic activation. As a nucleoside analog, it is expected to utilize the cell's natural nucleoside transport systems. These systems are broadly categorized into two main families: the equilibrative nucleoside transporters (ENTs) and the concentrative nucleoside transporters (CNTs). nih.govwikipedia.org
Equilibrative Nucleoside Transporters (ENTs) , encoded by the SLC29 gene family, are bidirectional transporters that move nucleosides down their concentration gradient. wikipedia.org The two best-characterized members, ENT1 and ENT2, have broad substrate specificity, transporting both purine (B94841) and pyrimidine (B1678525) nucleosides. nih.gov Given that this compound is an adenosine (B11128) analog, it is plausible that it is a substrate for these transporters. Modifications at the 2'-position of the ribose sugar can influence transporter affinity, but the ethynyl (B1212043) group's impact on ENT-mediated transport requires specific investigation. nih.gov
Concentrative Nucleoside Transporters (CNTs) , part of the SLC28 gene family, are sodium-dependent symporters that actively transport nucleosides into the cell against their concentration gradient. nih.gov This family includes CNT1 (pyrimidine-preferring), CNT2 (purine-preferring), and CNT3 (broad selectivity). nih.govfrontiersin.org As a purine analog, this compound is a potential substrate for CNT2 and CNT3. frontiersin.orgsolvobiotech.com The high affinity of these transporters for purine nucleosides could play a significant role in the efficient intracellular accumulation of this compound. nih.gov
The specific transporters involved in the uptake of this compound have not been definitively identified in publicly available research. However, based on the known substrate specificities of ENTs and CNTs, it is highly probable that one or more of these transporters facilitate its entry into the cell.
Phosphorylation Cascades by Host Cell Kinases
Once inside the cell, this compound must be converted into its active triphosphate form. This bioactivation is a sequential three-step phosphorylation process catalyzed by host cell kinases.
Nucleoside Monophosphate Kinases and Diphosphate (B83284) Formation
Following the formation of this compound monophosphate, the next step is its conversion to the diphosphate form. This reaction is catalyzed by nucleoside monophosphate kinases (NMPKs) . These enzymes exhibit broader substrate specificity than the initial nucleoside kinases and are responsible for phosphorylating a wide range of nucleoside monophosphates. The specific NMPK involved in the phosphorylation of this compound monophosphate has not been explicitly identified, but it is expected to be one of the enzymes responsible for phosphorylating natural purine monophosphates.
Nucleoside Diphosphate Kinases and Triphosphate Formation
The final step in the bioactivation cascade is the conversion of this compound diphosphate to its triphosphate counterpart. This reaction is carried out by nucleoside diphosphate kinases (NDPKs) , which are generally non-specific enzymes that catalyze the transfer of a phosphate (B84403) group from a nucleoside triphosphate (usually ATP) to a nucleoside diphosphate. wikipedia.org This results in the formation of this compound triphosphate, the active metabolite that can be incorporated into nucleic acids or interact with other cellular targets.
| Step | Enzyme Family | Substrate | Product |
| 1 | Adenosine Kinase (ADK) | This compound | This compound Monophosphate |
| 2 | Nucleoside Monophosphate Kinases (NMPKs) | This compound Monophosphate | This compound Diphosphate |
| 3 | Nucleoside Diphosphate Kinases (NDPKs) | This compound Diphosphate | This compound Triphosphate |
Enzymatic Inactivation Pathways
Parallel to the bioactivation pathway, this compound may be subject to enzymatic inactivation, which can limit its therapeutic efficacy.
Adenosine Deaminase (ADA) Interactions
Adenosine deaminase (ADA) is a key enzyme in purine metabolism that catalyzes the deamination of adenosine and deoxyadenosine (B7792050) to inosine (B1671953) and deoxyinosine, respectively. nih.gov Many adenosine analogs are substrates for ADA, and their deamination leads to inactive metabolites. There are two main isoforms of ADA in humans, ADA1 and ADA2. nih.gov ADA1 is found in most tissues and is the primary enzyme for adenosine deamination, while ADA2 is predominantly found in plasma and is secreted by immune cells. nih.govnih.gov
Other Catabolic Enzymes and Their Substrate Specificity
Purine Nucleoside Phosphorylase (PNP): PNP is another key enzyme in the purine salvage pathway that cleaves the glycosidic bond of purine nucleosides to release the free purine base and ribose-1-phosphate. The efficiency of this compound as a substrate for PNP would influence its intracellular half-life. The substrate specificity of PNP is known to be sensitive to modifications on both the purine base and the ribose moiety. Alterations at the 2'-position of the sugar can affect the enzyme's ability to recognize and process the nucleoside. Similar to ADA, the ethynyl group at the 2'-C position could sterically hinder the binding of this compound to the active site of PNP, potentially leading to a slower rate of phosphorolysis compared to adenosine.
The metabolic stability of related C-ethynyl nucleosides, such as 3'-C-ethynylcytidine, has been investigated, revealing that it is a poor substrate for catabolic enzymes and is primarily metabolized through phosphorylation. This suggests that the ethynyl modification may generally confer resistance to catabolic degradation, a favorable property for a therapeutic agent.
| Enzyme | Potential Effect on this compound | Inferred Substrate Specificity |
| Adenosine Deaminase (ADA) | Deamination of the adenine (B156593) base to hypoxanthine, leading to an inactive inosine analog. | Likely a poor substrate. Modifications at the 2'-position of the ribose are known to reduce affinity for ADA. The ethynyl group may provide steric hindrance, thus conferring resistance to deamination. |
| Purine Nucleoside Phosphorylase (PNP) | Cleavage of the glycosidic bond, resulting in the release of the adenine base and the modified sugar phosphate, leading to inactivation. | Likely a poor substrate. The 2'-ethynyl modification could interfere with the binding and catalytic activity of PNP, leading to a reduced rate of phosphorolysis compared to natural purine nucleosides. |
| Other Nucleotidases/Phosphatases | Dephosphorylation of any formed monophosphate, diphosphate, or triphosphate forms, reversing the activation pathway. | The substrate specificity of these enzymes for this compound phosphates is not well-documented but is a potential route of inactivation. The presence of the 2'-ethynyl group might influence the interaction with these enzymes. |
Prodrug Strategies for Enhanced Intracellular Delivery and Metabolism
To overcome challenges such as poor membrane permeability and to bypass rate-limiting enzymatic steps in the bioactivation pathway, various prodrug strategies have been developed for nucleoside analogs. These approaches aim to mask the polar functional groups of the parent compound, facilitating its entry into cells, and then undergo intracellular cleavage to release the active molecule.
Phosphate Masking Groups (e.g., ProTides)
The ProTide (prodrug of a nucleotide) technology is a well-established approach to deliver nucleoside monophosphates into cells, bypassing the often inefficient initial phosphorylation step catalyzed by nucleoside kinases. This strategy involves masking the phosphate group with an aryl group and an amino acid ester.
Once inside the cell, the ProTide prodrug undergoes a series of enzymatic cleavages. First, a carboxylesterase hydrolyzes the amino acid ester to a carboxylate intermediate. This is followed by the spontaneous cyclization and elimination of the aryl group, releasing the nucleoside monophosphate. A final step, often mediated by a phosphoramidase such as histidine triad (B1167595) nucleotide-binding protein 1 (HINT1), cleaves the P-N bond to yield the desired nucleoside monophosphate. This monophosphate can then be efficiently phosphorylated to the active triphosphate. This approach has been successfully applied to numerous antiviral and anticancer nucleoside analogs. For this compound, a ProTide derivative would be expected to enhance the formation of its monophosphate, potentially leading to higher intracellular concentrations of the active triphosphate.
| ProTide Moiety Component | Function |
| Aryl Group | Masks the phosphate charge, increasing lipophilicity for better cell membrane penetration. Acts as a good leaving group during the intracellular activation process. |
| Amino Acid Ester | Further masks the phosphate charge and can be tailored to modulate solubility and the rate of enzymatic cleavage by carboxylesterases. |
| Phosphoramidate (B1195095) Linkage | Connects the amino acid to the phosphorus atom, which is ultimately cleaved by a phosphoramidase to release the nucleoside monophosphate. |
Cyclic Phosphoramidate Prodrugs
Cyclic phosphoramidate prodrugs represent another strategy to deliver nucleoside monophosphates into cells. In this approach, the phosphate group is masked within a cyclic structure that includes an amino acid or a related moiety. These prodrugs are designed to be stable in the extracellular environment but are cleaved intracellularly to release the nucleoside monophosphate.
The intracellular activation of cyclic phosphoramidate prodrugs involves enzymatic hydrolysis of the phosphoramidate bond. The specific enzymes involved can vary depending on the structure of the cyclic moiety. This strategy has been shown to be effective for other nucleoside analogs, leading to improved intracellular delivery and higher levels of the active triphosphate. A cyclic phosphoramidate of this compound could offer an alternative to the ProTide approach for enhancing its intracellular activation.
Bioreversible Derivatives for Targeted Cellular Accumulation
Bioreversible derivatives are designed to modify the parent drug in a way that improves its pharmacokinetic or pharmacodynamic properties, with the modification being cleaved in vivo to release the active drug. For targeted cellular accumulation, these derivatives can be designed to exploit specific transporters or enzymes that are overexpressed in target cells or tissues.
For this compound, bioreversible derivatives could involve esterification of the hydroxyl groups on the ribose sugar with lipophilic moieties to enhance passive diffusion across cell membranes. These ester linkages would then be cleaved by intracellular esterases to release the parent nucleoside. Another approach could be to conjugate this compound to a molecule that is a substrate for a specific cellular uptake transporter. This would facilitate the accumulation of the prodrug in cells expressing that transporter, thereby achieving a degree of targeted delivery. The design of such derivatives requires a careful balance between increased lipophilicity for membrane transport and sufficient aqueous solubility, as well as ensuring efficient and specific cleavage at the target site.
Molecular Mechanisms of Action and Target Interactions
Inhibition of Viral RNA-Dependent RNA Polymerases (RdRps)
The core of 2'-C-ethynyladenosine's antiviral activity lies in its ability to act as a substrate for viral RdRps. Upon entry into the host cell, it is converted into its triphosphate form, which then competes with the natural adenosine (B11128) triphosphate (ATP) for incorporation into the growing viral RNA chain.
Specific Interactions with Flavivirus NS5B Polymerase (e.g., HCV, Dengue, Zika, West Nile)
Research has indicated that this compound is an inhibitor of the NS5B polymerase of Hepatitis C virus (HCV) and is also potent against Dengue virus. A chemically related compound, 7-deaza-2'-C-ethynyladenosine, has shown inhibitory activity against both HCV and Dengue virus, suggesting that the parent compound, this compound, is the active component. nih.gov The presence of the ethynyl (B1212043) group at the 2'-position of the ribose sugar is believed to be a key determinant of its inhibitory activity.
While direct studies on the interaction of this compound with the NS5 polymerases of Zika virus and West Nile virus are limited, the high degree of conservation within the active site of flavivirus polymerases suggests that it may also exhibit inhibitory activity against these viruses. For instance, the related compound 2'-C-methyladenosine has demonstrated broad-spectrum activity against various flaviviruses, including West Nile virus. nih.gov
| Flavivirus | Target Polymerase | Inhibitory Activity of this compound Derivatives |
| Hepatitis C Virus (HCV) | NS5B Polymerase | Demonstrated inhibition nih.gov |
| Dengue Virus | NS5 Polymerase | Potent inhibition observed nih.gov |
| Zika Virus | NS5 Polymerase | Activity is inferred based on polymerase similarity |
| West Nile Virus | NS5 Polymerase | Activity is inferred based on polymerase similarity and data from related compounds nih.gov |
Inhibition of HIV Reverse Transcriptase
Currently, there is a lack of direct scientific literature detailing the inhibitory effects of this compound on HIV reverse transcriptase. However, studies on structurally similar compounds provide some insights. For example, 4'-C-ethynyl-2-fluoro-2'-deoxyadenosine (EFdA), a nucleoside reverse transcriptase inhibitor with a modification at the 4'-position, has shown potent anti-HIV activity. nih.gov This suggests that the ethynyl group can be accommodated within the active site of reverse transcriptase and can interfere with its function. Further research is required to specifically evaluate the activity of this compound against HIV.
Effects on Poliovirus RdRp
Mechanisms of Chain Termination versus Substrate Mimicry
The primary mechanism by which this compound inhibits viral RdRps is through nonobligate chain termination. After its incorporation into the nascent viral RNA chain, the bulky ethynyl group at the 2'-position creates a steric hindrance that prevents the polymerase from adding the next nucleotide, effectively halting RNA elongation. mdpi.com
This mechanism differs from obligate chain terminators, which lack the 3'-hydroxyl group necessary for phosphodiester bond formation. This compound possesses a 3'-hydroxyl group but still terminates chain elongation due to the conformational constraints imposed by the 2'-ethynyl substitution. This steric clash disrupts the proper alignment of the incoming nucleotide triphosphate within the polymerase active site, thereby preventing catalysis.
While it initially acts as a substrate mimic to be incorporated into the RNA chain, its ultimate function is that of a chain terminator, making this the predominant mechanism of its antiviral action.
Interaction with Host Cellular Polymerases
A critical aspect of any antiviral nucleoside analog is its selectivity for viral polymerases over host cellular polymerases to minimize toxicity.
Effects on RNA Polymerase I, II, and III
There is currently no specific data available from the conducted searches regarding the direct effects of this compound on eukaryotic RNA polymerase I, II, and III. The selectivity of nucleoside analogs is often attributed to the structural differences between viral and human polymerases. Viral RdRps are generally more promiscuous and can accommodate modified nucleosides that are poor substrates for the more specific host polymerases. The development of a related compound, 7-deaza-2'-C-ethynyladenosine, was halted due to an insufficient safety profile, which could potentially be related to off-target effects on host enzymes. nih.gov Further investigation is necessary to determine the precise interaction and inhibitory potential of this compound against human cellular RNA polymerases.
Selectivity Mechanisms Towards Viral Polymerases
The efficacy of nucleoside analogs like this compound hinges on their selective targeting of viral polymerases over host cell polymerases. This selectivity is crucial for achieving a therapeutic window where viral replication is inhibited with minimal toxicity to the host. The structural and functional differences between viral RdRp and human DNA and RNA polymerases form the basis of this selectivity.
Viral RdRps have evolved active sites that are often more accommodating to modified nucleosides than their human counterparts. nih.gov Studies on analogous 2'-C-methylated nucleosides have shown that the viral polymerase can efficiently recognize and incorporate the triphosphorylated form of the analog into the nascent RNA strand. nih.govresearchgate.net In contrast, human DNA polymerases (such as α, β, and γ) and nuclear RNA polymerase II exhibit lower efficiency in incorporating such modified nucleotides. nih.govplos.org
The mechanism of action for this compound is analogous to that of other well-studied 2'-substituted nucleosides, such as 2'-C-methyladenosine. This mechanism is classified as non-obligate chain termination . nih.govnih.gov
The process unfolds as follows:
Cellular Uptake and Phosphorylation : this compound enters the host cell and is converted by host cell kinases into its active triphosphate form, this compound triphosphate (2'-C-Etha-ATP).
Incorporation by Viral RdRp : The viral RdRp, during the replication of the viral RNA genome, recognizes 2'-C-Etha-ATP as a substrate analogous to natural adenosine triphosphate (ATP). The analog is then incorporated into the growing viral RNA chain.
Steric Hindrance and Blockage of Translocation : Unlike obligate chain terminators that lack a 3'-hydroxyl group, this compound possesses this group, which is necessary for the formation of the next phosphodiester bond. nih.gov However, the bulky ethynyl group at the 2'-position of the ribose sugar creates a steric clash within the polymerase active site after its incorporation. nih.gov This modification prevents the RdRp from undergoing the necessary conformational change (active site closure) required to properly position the next incoming nucleoside triphosphate (NTP). nih.govnih.gov
Chain Termination : By preventing the binding or proper alignment of the subsequent NTP, the polymerase is stalled, and the extension of the RNA chain is effectively terminated. nih.govnih.gov This immediate cessation of synthesis after incorporation classifies it as a potent inhibitor of viral replication.
Modulation of Nucleotide Biosynthesis Pathways
Beyond direct polymerase inhibition, some nucleoside analogs exert their antiviral effects by interfering with the host cell's nucleotide synthesis machinery, thereby depleting the pools of natural nucleotides required for viral replication.
Interference with Inosine (B1671953) Monophosphate Dehydrogenase (IMPDH)
Inosine monophosphate dehydrogenase (IMPDH) is the rate-limiting enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides. nih.gov It catalyzes the oxidation of inosine monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP), a critical step in the production of guanosine (B1672433) triphosphate (GTP). nih.gov Inhibition of IMPDH leads to the depletion of intracellular GTP pools, which not only hampers viral RNA synthesis but can also impact various cellular functions that rely on GTP. While some broad-spectrum antiviral nucleosides, such as ribavirin, are known to inhibit IMPDH, there is currently no direct scientific evidence to suggest that this compound or its metabolites function as inhibitors of this enzyme. Therefore, this mechanism is not considered a primary mode of action for this specific compound.
Impact on Purine (B94841) Nucleotide Pools
The balance of intracellular purine nucleotide pools (ATP, GTP, ADP, etc.) is critical for cellular homeostasis and provides the necessary building blocks for both host and viral nucleic acid synthesis. A significant alteration in these pools can have profound effects on cellular processes. For instance, studies have shown that the depletion of purine nucleotides can trigger metabolic reprogramming and stimulate pathways like serine synthesis. nih.govrepec.org
Elucidation of Host Cell Interactions Beyond Polymerase Inhibition
The incorporation of a modified nucleoside into an RNA strand can alter the biophysical properties of the RNA itself, potentially affecting its interactions with other nucleic acids and proteins.
Effects on RNA-Protein Interactions
Viral and host RNA-binding proteins (RBPs) play critical roles throughout the viral life cycle by interacting with specific sequences or structural motifs in the viral RNA. Chemical modifications on the RNA can serve as a layer of regulation for these interactions.
A well-documented example is the N6-methyladenosine (m6A) modification. The presence of m6A can alter the local RNA structure, which in turn can either recruit or repel specific "reader" proteins. nih.gov For example, m6A can expose a binding site for the RBP HNRNPC by remodeling the RNA structure. plos.org This concept, termed the "m6A-switch," demonstrates how a single modification can act as a regulatory signal for RNA-protein interactions. plos.org
By analogy, the incorporation of this compound into viral RNA could have similar consequences. The ethynyl group, by altering the ribose conformation and local backbone structure, could modify the presentation of the RNA surface to RBPs. This might disrupt the binding of essential host factors required by the virus or interfere with the binding of viral proteins (such as the nucleocapsid protein) to the genome, thereby affecting processes like replication, translation, or virion assembly. While this remains a plausible secondary mechanism of action, direct experimental evidence demonstrating altered RBP binding to RNA containing this compound is currently lacking.
Perturbation of Endogenous Host Cell Targets
The molecular mechanisms of this compound and its analogs involve critical interactions with host cell machinery for their activation and potential cytotoxic effects. These interactions primarily revolve around cellular kinases that phosphorylate the nucleoside into its active triphosphate form and the subsequent engagement with cellular polymerases, particularly mitochondrial DNA polymerase.
Activation by Host Cell Kinases:
It is hypothesized that this compound is similarly a substrate for host cell kinases, which convert it to this compound triphosphate. This active metabolite can then compete with the natural substrate, deoxyadenosine (B7792050) triphosphate (dATP), for incorporation into DNA by polymerases.
Interaction with Mitochondrial DNA Polymerase γ:
A significant concern with nucleoside analogs is their potential for off-target effects, particularly mitochondrial toxicity. This toxicity often arises from the inhibition of mitochondrial DNA polymerase γ (Pol γ), the sole DNA polymerase present in mitochondria. Inhibition of Pol γ can lead to depletion of mitochondrial DNA (mtDNA), impaired oxidative phosphorylation, and ultimately, cellular dysfunction.
| Substrate | Dissociation Constant (Kd) (µM) | Maximum Rate of Incorporation (kpol) (s-1) | Incorporation Efficiency (kpol/Kd) (µM-1s-1) | Discrimination (EfficiencydATP / EfficiencyAnalog) |
|---|---|---|---|---|
| dATP | 0.45 ± 0.04 | 110 ± 4 | 244 | - |
| EFdA-TP | 18 ± 2 | 1.0 ± 0.04 | 0.057 | 4,300 |
As the data indicates, Pol γ incorporates EFdA-triphosphate approximately 4,300-fold less efficiently than the natural substrate, dATP. This suggests that this class of compounds may have a low potential for Pol γ-mediated mitochondrial toxicity. The structural similarities between EFdA and this compound suggest that the latter may exhibit a similar low affinity for Pol γ, though direct experimental verification is needed.
Potential for Broader Cellular Effects:
Beyond direct interaction with polymerases, adenosine analogs can perturb other cellular processes. Sustained exposure to adenosine itself has been shown to induce mitochondrial dysfunction through mechanisms involving equilibrative nucleoside transporters and the generation of reactive oxygen species. nih.govnih.gov Furthermore, the accumulation of the triphosphate form of deoxyadenosine analogs can lead to the induction of apoptosis, or programmed cell death, in certain cell types, particularly cancer cells. nih.gov For instance, 2'-deoxyadenosine (B1664071) has been shown to trigger apoptosis in a human colon carcinoma cell line following its intracellular phosphorylation. nih.gov
The metabolism of adenosine analogs by enzymes such as adenosine deaminase can also influence their intracellular concentration and subsequent effects on host cells. nih.gov Resistance to deamination is a key feature of many modified nucleosides, potentially leading to a longer intracellular half-life and more pronounced biological activity.
Structure Activity Relationship Sar Studies of 2 C Ethynyladenosine Analogues
Impact of Ethynyl (B1212043) Group Position on Ribose Moiety
The placement of the ethynyl group on the ribose sugar is a key determinant of a nucleoside analogue's biological activity. The C2' position has been a primary focus for modifications, but alterations at other positions provide a comparative framework for understanding the spatial and conformational requirements for interaction with target enzymes, such as viral polymerases.
Comparison of 2'-, 3'-, and 4'-C-Ethynyl Substitutions
The biological activity of adenosine (B11128) analogues is highly sensitive to the position of bulky substituents like the ethynyl group on the furanose ring. While direct comparative studies of 2'-, 3'-, and 4'-C-ethynyladenosine against the same biological target are not extensively detailed in single reports, SAR trends can be inferred from related compounds.
Research has shown that 3'-C-ethynyladenosine (EAdo) possesses pronounced cytostatic activity. nih.gov In a study exploring its derivatives, EAdo was confirmed to be a potent agent and also demonstrated inhibitory activity against the vaccinia virus, with a 50% effective concentration (EC₅₀) of 0.31 µM. nih.gov
In contrast, modifications at the 2'-position, such as in 2'-C-ethynyladenosine, are known to produce potent antiviral agents. For example, the related compound NITD008, which is 7-deaza-2'-C-ethynyladenosine, is a powerful inhibitor of flaviviruses like the Dengue virus, with an EC₅₀ of 0.64 µM. medchemexpress.comnih.gov While not a direct comparison, the high potency of both 2'- and 3'-ethynyl substituted analogues suggests that these positions can accommodate the ethynyl group to allow for effective interaction with viral polymerases, often leading to chain termination of the nascent viral RNA. nih.gov
Modifications at the 4'-position often lead to a decrease in activity. For instance, replacing the 4'-hydrogen with a methyl group in adenosine analogues resulted in a significant loss of activity at adenosine receptors. nih.gov Although this involves a methyl group, it highlights the general sensitivity of the 4'-position to substitution, suggesting that a bulky ethynyl group at this location would likely be detrimental to activity by disrupting the necessary sugar pucker conformation for enzyme recognition.
| Compound | Modification | Target | Activity (EC₅₀) |
|---|---|---|---|
| 3'-C-Ethynyladenosine (EAdo) | 3'-C-Ethynyl | Vaccinia Virus | 0.31 µM nih.gov |
| NITD008 | 2'-C-Ethynyl, 7-Deaza | Dengue Virus Type 2 | 0.64 µM medchemexpress.comnih.gov |
Stereochemical Requirements for Biological Activity
The three-dimensional arrangement of atoms, or stereochemistry, is fundamental to the biological function of nucleoside analogues. The specific orientation of substituents on the ribose ring dictates how the molecule fits into the active site of a target enzyme. For nucleoside analogues to be effective, their stereochemistry must mimic that of the natural nucleoside substrate sufficiently to be recognized and processed by the enzyme, yet possess a modification that ultimately disrupts the enzyme's function.
Biological systems are inherently chiral, and enzymes can readily distinguish between different stereoisomers of a substrate. libretexts.org For a nucleoside analogue, the sugar pucker (the conformation of the furanose ring) and the orientation of its substituents are critical. An ethynyl group at the C2' position, for example, must be in the correct stereochemical configuration (typically the "up" or ribo-configuration) to allow for proper positioning within the polymerase active site. An incorrect orientation would lead to steric clashes and a loss of activity. This high degree of stereochemical specificity ensures that the analogue can be selectively incorporated by the target viral polymerase over host cellular polymerases, which is a key aspect of developing safe and effective antiviral drugs. nih.gov
Modifications to the Adenine (B156593) Nucleobase
7-Deaza Purine (B94841) Modifications (e.g., 7-deaza-2'-C-ethynyladenosine, NITD008)
Replacing the nitrogen atom at the 7-position of the purine ring with a carbon atom creates a 7-deaza-adenine (pyrrolo[2,3-d]pyrimidine) core. This modification has significant biological consequences. It prevents the formation of a hydrogen bond at the N7 position, which can alter the recognition by certain enzymes. More importantly, it blocks degradation by adenosine deaminase, an enzyme that can inactivate adenosine analogues.
NITD008 is a prime example of this strategy, combining the 7-deaza modification with a 2'-C-ethynyl group on the ribose. researchgate.netwikipedia.org This compound is a potent and broad-spectrum inhibitor of flaviviruses, including Dengue, West Nile, and Zika viruses. nih.govwikipedia.org The 7-deaza modification contributes to its metabolic stability, while the 2'-C-ethynyl group is crucial for its mechanism of action, which involves acting as a chain terminator for the viral RNA-dependent RNA polymerase (RdRp). nih.gov
| Compound | Core Modification | Ribose Modification | Virus Target | Activity (EC₅₀) |
|---|---|---|---|---|
| NITD008 | 7-Deaza-adenine | 2'-C-Ethynyl | Dengue Virus (Serotype 2) | 0.64 µM medchemexpress.comnih.gov |
| NITD008 | 7-Deaza-adenine | 2'-C-Ethynyl | West Nile Virus | Potent Inhibition nih.gov |
| NITD008 | 7-Deaza-adenine | 2'-C-Ethynyl | Yellow Fever Virus | Potent Inhibition nih.gov |
Halogen Substitutions (e.g., 2-fluoro-adenosine analogues like EFdA)
The introduction of halogen atoms, particularly fluorine, onto the adenine base is a common strategy in medicinal chemistry to enhance biological activity. Fluorine's high electronegativity can alter the electronic distribution of the purine ring, affecting its interaction with enzyme active sites. A fluoro-substitution at the C2 position can also increase resistance to deamination.
While 4'-ethynyl-2-fluoro-2'-deoxyadenosine (EFdA) is a potent reverse transcriptase inhibitor, its core structure differs slightly from this compound. However, the principles of halogen substitution are applicable. Placing a fluorine atom at the C2 position of the adenine base generally enhances the stability and can improve the activity profile of nucleoside analogues. For example, 2-fluoroadenosine (B10117) derivatives have been widely studied as therapeutic agents. drugbank.comdrugbank.com The modification can lead to more favorable binding interactions within the target enzyme's active site and can protect the molecule from metabolic inactivation, thereby prolonging its therapeutic effect.
Alkyl, Aryl, and Heteroaryl Substitutions at C6 Position
The C6 position of the adenine base is occupied by an amino group, which is crucial for the standard Watson-Crick base pairing with thymine (B56734) or uracil. Modifying this position can have profound effects on the molecule's biological activity. The C6 amino group is also the site of action for adenosine deaminase, which converts adenosine to inosine (B1671953). Therefore, substitutions at this position can prevent this metabolic inactivation.
The development of synthetic methods, such as photoredox/nickel dual catalysis, has enabled the efficient introduction of a wide range of alkyl groups at the C6 position of purine nucleosides. nih.govnih.gov These late-stage functionalization techniques allow for the rapid exploration of SAR. Studies have shown that attaching various alkyl, cycloalkyl, aryl, and heteroaryl groups to the C6 position can dramatically alter the compound's interaction with target proteins, such as adenosine receptors or viral enzymes. nih.govnih.gov The size, shape, and electronic properties of the substituent determine whether the modification will enhance or diminish biological activity, often by influencing the binding affinity and selectivity for the target enzyme over host proteins.
2,6-Diaminopurine (B158960) Analogues
The modification of the purine base of this compound to a 2,6-diaminopurine moiety has been explored in the quest for analogues with improved biological activity. The rationale behind this modification lies in the potential for an additional hydrogen bond interaction with target enzymes, which could enhance binding affinity and selectivity.
Research into a closely related series of 3'-C-ethynyladenosine analogues provides valuable insights into the structure-activity relationships (SAR) of these compounds. In one study, a 2,6-diaminopurine analogue of 3'-C-ethynyladenosine was synthesized and evaluated for its antiviral and cytostatic activities. nih.gov The findings from this research are particularly relevant due to the structural similarity to this compound.
The 2,6-diaminopurine analogue of 3'-C-ethynyladenosine demonstrated inhibitory activity against the vaccinia virus. nih.gov However, its potency was significantly lower than that of the parent compound, 3'-C-ethynyladenosine (EAdo). This suggests that while the 2,6-diaminopurine modification is tolerated, it may not be optimal for potent antiviral activity in this specific series. The cytostatic activity of the 2,6-diaminopurine analogue was also confirmed, aligning with the known antiproliferative properties of many nucleoside analogues. nih.gov
These findings indicate that modifications at the C2 and C6 positions of the purine ring of ethynyl-sugar nucleosides can have a substantial impact on their biological profile. While the introduction of a 2-amino group in this instance led to a decrease in antiviral potency against the vaccinia virus, it underscores the importance of the substituents on the purine base in determining the compound's interaction with viral polymerases or other cellular targets. Further investigation into other substitutions at these positions is warranted to explore the full potential of this class of compounds.
Table 1: Antiviral Activity of 3'-C-Ethynyladenosine and its 2,6-Diaminopurine Analogue against Vaccinia Virus
| Compound | EC₅₀ (µM) against Vaccinia Virus |
| 3'-C-Ethynyladenosine (EAdo) | 0.31 |
| 2,6-Diaminopurine analogue of EAdo | 51 |
Data sourced from a study on 3'-C-ethynyladenosine analogues. nih.gov
Role of Other Sugar Substituents (e.g., Methyl, Fluoro, Azido)
The biological activity of nucleoside analogues is profoundly influenced by the nature of substituents on the sugar moiety, particularly at the 2'-position. Modifications with groups such as methyl, fluoro, and azido (B1232118) can significantly alter the conformational preferences of the sugar ring, impact the efficiency of phosphorylation to the active triphosphate form, and affect the interaction with viral polymerases.
Methyl Substituents: The introduction of a 2'-C-methyl group has been a widely explored strategy in the development of antiviral nucleosides, notably for Hepatitis C Virus (HCV). This modification can enhance the selectivity of the nucleoside for viral RNA-dependent RNA polymerases over human DNA polymerases, thereby reducing cytotoxicity. nih.gov However, the initial phosphorylation step of 2'-C-methyl nucleosides can be inefficient. To overcome this, phosphoramidate (B1195095) prodrug approaches, such as the ProTide technology, have been successfully employed to deliver the monophosphate form into the cell, bypassing the initial kinase-dependent step. nih.gov
Azido Substituents: The 4'-azido modification has also been investigated in the design of antiviral nucleosides. In combination with other modifications, such as a 2'-deoxy-2'-fluoro-arabinofuranosyl sugar, the 4'-azido group has been incorporated to synthesize novel nucleoside analogues with potential antiviral activity. nih.gov The introduction of an azido group can influence the conformational properties of the sugar and its interaction with viral targets.
The interplay between different sugar substituents is a key aspect of SAR studies. For example, combining a 2'-fluoro and a 2'-C-methyl group has been a successful strategy in the development of potent HCV inhibitors. This combination leverages the conformational influence of the fluorine atom and the enhanced selectivity provided by the methyl group. nih.gov
Table 2: Impact of 2'-Substituents on Nucleoside Analogue Properties
| Substituent | Key Effects on Nucleoside Properties |
| Methyl | - Can enhance selectivity for viral polymerases. - May lead to inefficient initial phosphorylation. |
| Fluoro | - Influences and can "lock" sugar pucker conformation. - Increases glycosidic bond stability. |
| Azido | - Modifies conformational properties of the sugar ring. - Explored in combination with other sugar modifications for antiviral activity. |
Conformational Analysis and Molecular Modeling in SAR
Conformational analysis and molecular modeling are indispensable tools in the structure-activity relationship (SAR) studies of this compound analogues. These computational techniques provide critical insights into how structural modifications influence the three-dimensional shape of the molecule and its interaction with biological targets.
A key determinant of the biological activity of nucleoside analogues is the conformation of the furanose ring, often referred to as the "sugar pucker." The sugar ring exists in a dynamic equilibrium between two major conformations: the North (C3'-endo) and the South (C2'-endo) pucker. The preferred conformation is influenced by the substituents on the sugar, particularly at the 2'-position. plos.orgnih.gov The sugar pucker dictates the relative orientation of the nucleobase and the phosphate (B84403) groups, which is crucial for recognition and processing by viral polymerases and cellular kinases. nih.gov For instance, DNA polymerases and reverse transcriptases often prefer a South conformation, while RNA polymerases tend to favor a North conformation. researchgate.net
The introduction of a bulky and rigid 2'-C-ethynyl group is expected to have a significant impact on the sugar pucker equilibrium. Molecular modeling studies can predict the preferred conformation of this compound and its analogues, helping to rationalize their biological activity. For example, if an analogue with high antiviral activity is predicted to have a specific sugar pucker, this information can guide the design of new derivatives that are locked in this bioactive conformation.
Molecular docking simulations are employed to visualize and predict how these nucleoside analogues bind to the active site of target enzymes, such as viral polymerases. nih.govresearchgate.net These simulations can reveal key hydrogen bonding interactions, hydrophobic interactions, and steric clashes between the ligand and the protein. By comparing the docking poses of active and inactive analogues, researchers can build a pharmacophore model that defines the essential structural features required for potent activity.
Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-protein interaction over time. nih.govresearchgate.netnih.gov MD simulations can assess the stability of the docked pose and identify conformational changes in both the ligand and the protein upon binding. This information is crucial for understanding the mechanism of action and for designing analogues with improved binding affinity and residence time at the active site.
Quantitative Structure-Activity Relationship (QSAR) studies can also be employed to develop mathematical models that correlate the structural properties of the analogues with their biological activity. researchgate.net These models can then be used to predict the activity of novel, untested compounds, thereby accelerating the drug discovery process.
Cell-Based Assays for Antiviral Activity Mechanisms
Replicon assays are a powerful tool for studying the replication of RNA viruses without the production of infectious virus particles. These systems utilize genetically engineered viral genomes, known as replicons, that can replicate within host cells but lack the genes necessary for viral assembly. The level of replicon replication, often measured via a reporter gene like luciferase, serves as a direct indicator of the antiviral compound's ability to interfere with the viral replication machinery. While specific data for this compound in replicon assays is not extensively detailed in publicly available literature, the use of such assays is a standard methodology for evaluating nucleoside analogs targeting viral polymerases. For instance, in studies of related compounds, replicon systems for viruses like Dengue (DENV) and Hepatitis C (HCV) have been instrumental in quantifying the inhibition of viral RNA synthesis.
Plaque reduction assays are a classic virological technique used to quantify the number of infectious virus particles in a sample. In the context of antiviral testing, this assay measures the ability of a compound to reduce the formation of plaques, which are localized areas of cell death caused by viral infection. Research has shown that 2'-C-ethynyl-substituted nucleosides are potent inhibitors of Dengue virus (DENV) of different serotypes in multiple cell lines, with low micromolar concentrations demonstrating significant activity. One study identified an adenosine analog with a 2'-C-acetylene substitution, which is synonymous with an ethynyl group, as a potent inhibitor of DENV with a half-maximal effective concentration (EC50) of 1.41 µM and a 50% cytotoxic concentration (CC50) of 40 µM in cell culture.
| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| This compound | Dengue Virus (DENV) | Not Specified | 1.41 | 40 | 28.4 |
This table presents the antiviral activity and cytotoxicity of this compound against Dengue virus as determined by cell-based assays.
Immunofluorescence assays (IFA) and quantitative reverse transcription polymerase chain reaction (qRT-PCR) are employed to visualize and quantify the levels of viral components within infected cells following treatment with an antiviral compound. IFA uses fluorescently labeled antibodies to detect specific viral proteins (antigens), providing a qualitative or semi-quantitative measure of infection. A cellular flavivirus immunodetection (CFI) assay, a form of IFA, was utilized to determine the EC50 of the 2'-C-acetylene adenosine analog against DENV.
Enzymatic Assays with Purified Recombinant Viral Polymerases
To understand the direct interaction between an antiviral compound and its molecular target, enzymatic assays using purified viral enzymes are essential. For nucleoside analogs like this compound, the primary target is the viral RNA-dependent RNA polymerase (RdRp), the enzyme responsible for replicating the viral genome.
The active form of a nucleoside analog within the cell is its triphosphate metabolite. Therefore, enzymatic assays are conducted using the triphosphate form of this compound (this compound-TP).
Radiometric polymerase assays are a traditional and highly sensitive method for measuring the activity of viral polymerases. These assays typically involve the use of a radiolabeled nucleotide triphosphate (e.g., [α-³²P]GTP or [³H]UTP) and a template RNA. The incorporation of the radiolabeled nucleotide into newly synthesized RNA is measured, and the inhibitory effect of a compound like this compound-TP is determined by the reduction in incorporated radioactivity.
Studies on the closely related compound, β-D-2'-ethynyl-7-deaza-adenosine triphosphate (2'E-7D-ATP), have demonstrated its ability to act as a competitive inhibitor of the Dengue virus RNA polymerase. This analog was shown to be incorporated into the growing RNA chain and cause immediate chain termination. It is highly probable that this compound-TP functions through a similar mechanism.
Continuous fluorescence-based polymerase assays offer a non-radioactive alternative for measuring polymerase activity in real-time. These assays often utilize fluorescently labeled nucleic acid templates or intercalating dyes that fluoresce upon binding to double-stranded RNA, the product of the polymerase reaction. The change in fluorescence intensity over time provides a measure of the rate of RNA synthesis.
An in-depth examination of the preclinical in vitro research methodologies and assays concerning the chemical compound this compound reveals a multi-faceted approach to understanding its biochemical behavior and potential as a therapeutic agent. The following sections detail the specific assays and studies undertaken to elucidate its interaction with cellular machinery and enzymatic targets.
Preclinical in Vivo Research Models for Mechanistic Elucidation
Small Animal Models for Viral Infection Studies
Mouse models, particularly those with compromised immune systems, have been instrumental in demonstrating the in vivo antiviral effects of 2'-C-ethynyladenosine against pathogenic flaviviruses.
West Nile Virus (WNV):
In a mouse model of West Nile virus infection, this compound demonstrated a dose-dependent protective effect against mortality. nih.gov The compound's ability to reduce the viral load in treated mice highlights its potential as a therapeutic agent for WNV encephalitis, especially when administered in the early stages of the disease. nih.gov
Zika Virus (ZIKV):
The efficacy of this compound against Zika virus has been assessed in A129 mice, which lack type I interferon signaling. In a lethal challenge model using the GZ01/2016 ZIKV strain, oral administration of the compound resulted in a significant survival benefit. nih.gov Treatment with this compound also led to a notable reduction in viremia. nih.gov These findings underscore the potent in vivo anti-ZIKV activity of this adenosine (B11128) analog. nih.gov
| Zika Virus In Vivo Efficacy of this compound in A129 Mice | |
| Parameter | Result |
| Mouse Model | 4-week-old A129 mice (n=8 per group) |
| ZIKV Strain | GZ01/2016 (10^5 PFU, intraperitoneal) |
| Treatment Group | 50 mg/kg this compound (oral) |
| Control Group | Mock treatment (0.5% DMSO) |
| Survival Rate | |
| Treatment Group | 50% |
| Control Group | 0% (100% mortality within 12 days) |
| Viremia | |
| Peak Viremia Reduction (Day 2 p.i.) | 2.6-fold decrease compared to mock treatment (P < .05) |
| Neurological Symptoms | Absent in surviving treated mice |
Dengue Virus (DENV):
The antiviral activity of this compound has been evaluated against all four serotypes of the dengue virus in the AG129 mouse model. While the compound's impact varied between serotypes, it demonstrated a significant therapeutic effect. For DENV-3, treatment with this compound prevented lethality in all infected mice. nih.gov For other serotypes, it extended the mean day to death, suggesting a reduction in viral replication sufficient to delay disease progression. nih.gov However, in some cases, the virus was not completely cleared, leading to a resurgence of the disease after treatment cessation. nih.gov
| Dengue Virus In Vivo Efficacy of this compound in AG129 Mice | ||||
| DENV Serotype | Treatment Group | Lethality | Mean Day to Death (MDD) | p-value |
| DENV-1 (WP 74) | Vehicle | 100% | 6.8 | <0.0001 |
| NITD-008 | 83% | 11.2 | ||
| DENV-2 (D2S10) | Vehicle | 100% | 6.5 | 0.0006 |
| NITD-008 | 83% | 14.3 | ||
| DENV-3 (C0360/94) | Vehicle | 83% | 11.2 | <0.0001 |
| NITD-008 | 0% | - | ||
| DENV-4 (703-4) | Vehicle | 100% | 5.8 | 0.0002 |
| NITD-008 | 83% | 7.8 |
Assessment of Compound Activity in Relevant Organ Systems
Studies in animal models have provided insights into the biodistribution of flaviviruses and the effect of this compound on viral loads in various organs. In ZIKV-infected A129 mice, viral RNA has been detected in the blood, brain, spleen, liver, and ovaries. plos.org Treatment with this compound has been shown to significantly reduce viremia, indicating its systemic antiviral activity. nih.gov
Pharmacokinetic studies in mice revealed that this compound is orally bioavailable and possesses favorable pharmacokinetic properties. medchemexpress.comnih.gov Following intravenous administration, it exhibits a high volume of distribution and a long elimination half-life. nih.gov After oral dosing, the compound is rapidly absorbed. medchemexpress.comnih.gov These characteristics contribute to its efficacy in reducing viral burden in different tissues. In DENV-infected mice, treatment with this compound was also found to reduce the elevation of cytokines. nih.gov
Pharmacodynamic Markers for Target Engagement and Mechanism Confirmation
The primary mechanism of action of this compound is the inhibition of the viral RNA-dependent RNA polymerase (RdRp). The triphosphate form of the compound acts as a chain terminator during viral RNA synthesis. nih.gov This direct inhibition of the viral replication machinery is a key indicator of target engagement.
In vivo, the reduction of viral load and the mitigation of virus-induced pathology serve as crucial pharmacodynamic markers. For instance, the significant decrease in viremia observed in ZIKV and DENV-infected mice treated with this compound provides strong evidence of its antiviral activity in a physiological setting. nih.govnih.gov
Mechanisms of Viral Resistance to 2 C Ethynyladenosine Analogues
Identification of Resistance-Associated Mutations in Viral Polymerases
Research into resistance to 2'-C-ethynyladenosine analogues has predominantly focused on the context of Human Immunodeficiency Virus type 1 (HIV-1) and its reverse transcriptase (RT), the viral polymerase responsible for replicating the viral genome. A key analogue in these studies is 4'-ethynyl-2-fluoro-2'-deoxyadenosine (EFdA), also known as Islatravir.
The most frequently identified resistance-associated mutation in HIV-1 RT is the M184V substitution. This mutation involves the change of a methionine residue at position 184 to a valine. While the M184V mutation is a primary driver of resistance, studies have shown that combinations of mutations can confer a moderate decrease in susceptibility to EFdA. One such combination involves three mutations in the reverse transcriptase: I142V, T165R, and M184V . nih.gov
In addition to these, in vitro studies have identified other mutations in the HIV-1 RT that can contribute to resistance, although they may have less of an impact on their own. For example, the A114S mutation has been observed, and while it has no effect on resistance to EFdA by itself, it can contribute to resistance when present with the M184V mutation. biorxiv.org Other mutations identified in the RT connection domain (R358K and E399K) and the RNase H domain (A502V) have been noted during resistance selection studies, though their direct impact on EFdA resistance is less clear. biorxiv.org
It is important to note that while some 4'-C-alkyl-deoxyadenosine analogues are effective against viruses with existing nucleoside reverse transcriptase inhibitor resistance mutations, the M184V mutant remains an exception. nih.gov
Molecular Basis of Reduced Inhibitor Binding or Incorporation
The molecular mechanism underlying the resistance conferred by the M184V mutation is primarily attributed to steric hindrance . The substitution of the larger methionine residue with the smaller, beta-branched valine at position 184 of the HIV-1 reverse transcriptase alters the conformation of the enzyme's active site. nih.gov
This conformational change creates a steric clash between the valine side chain and the 4'-ethynyl moiety of EFdA. nih.gov This clash physically impedes the proper binding and incorporation of the drug into the nascent viral DNA chain. Molecular modeling analyses have supported this hypothesis, illustrating how the altered active site can no longer accommodate the inhibitor as effectively as the wild-type enzyme. nih.gov
The result of this steric hindrance is a reduced affinity of the viral polymerase for the inhibitor, leading to a decrease in its antiviral efficacy. While the M184V mutation significantly impacts the binding of EFdA, it has been observed that the excision of the incorporated drug is not the primary mechanism of resistance for this particular analogue. biorxiv.orgbiorxiv.org
Cross-Resistance Profiles with Other Nucleoside Analogues
The development of resistance to one nucleoside analogue can often lead to cross-resistance to other drugs in the same class. This is a critical consideration in clinical practice, as it can limit future treatment options.
The M184V mutation, which is central to resistance against this compound analogues like EFdA, is also a well-known resistance mutation for other nucleoside reverse transcriptase inhibitors (NRTIs). Specifically, the M184V mutation confers high-level resistance to lamivudine (3TC) and emtricitabine (FTC) .
Conversely, the K65R mutation, which confers resistance to tenofovir (B777) (TFV), abacavir (B1662851) (ABC), and didanosine (B1670492) (ddI), does not appear to be a major pathway of resistance for EFdA. biorxiv.org EFdA has been shown to retain its potency against HIV-1 strains that are resistant to many other approved NRTIs, including multi-drug resistant clones. nih.gov
The following table summarizes the cross-resistance profile of viruses with mutations affecting susceptibility to this compound analogues:
| Mutation(s) | Effect on this compound Analogues (e.g., EFdA) | Cross-Resistance to Other NRTIs |
| M184V | Reduced susceptibility | High-level resistance to Lamivudine (3TC) and Emtricitabine (FTC) |
| K65R | No significant resistance | Resistance to Tenofovir (TFV), Abacavir (ABC), and Didanosine (ddI) |
| I142V + T165R + M184V | Moderate decrease in susceptibility | Likely includes resistance profile of M184V |
| Multi-drug resistant clones (e.g., A62V/V75I/F77L/F116Y/Q151M) | EFdA retains potency | Resistant to multiple other NRTIs |
Advanced Research Applications and Methodological Integrations
"Click Chemistry" for RNA Labeling and Tracking
"Click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a powerful method for attaching probes to biomolecules with high specificity and efficiency. nih.govsemanticscholar.org 2'-C-ethynyladenosine, often referred to as 2-ethynyladenosine (2-EA) in this context, serves as an excellent substrate for metabolic labeling of RNA. nih.gov
2-Ethynyladenosine is a cell-permeable nucleoside analog that can be incorporated into newly synthesized (nascent) RNA transcripts by cellular RNA polymerases. jenabioscience.comnih.gov Once incorporated, the ethynyl (B1212043) group acts as a bioorthogonal handle, meaning it is chemically unique within the cellular environment and does not interfere with biological processes. biosynth.com This allows for the specific labeling of nascent RNA molecules without affecting the native cellular machinery. The alkyne-modified RNA can then be selectively reacted with an azide-containing molecule, such as a fluorescent dye or a biotin (B1667282) tag, for visualization or purification. jenabioscience.com
A key application of 2-ethynyladenosine is in the study of polyadenylation, the process of adding a poly(A) tail to the 3' end of messenger RNA (mRNA). jenabioscience.comyoutube.com This modification is crucial for mRNA stability, nuclear export, and translation. jenabioscience.com By supplying cells with 2-ethynyladenosine, researchers can label newly synthesized poly(A) tails. nih.gov This technique allows for the discrimination between pre-existing mRNA and newly polyadenylated transcripts, providing insights into dynamic changes in gene expression and mRNA metabolism in response to various stimuli. jenabioscience.comnih.gov The incorporation of 2-EA by poly(A) polymerase allows for the specific tracking of both transcriptional and post-transcriptional polyadenylation events. jenabioscience.comjenabioscience.com
Table 1: Applications of 2-Ethynyladenosine in RNA Labeling
| Application | Description | Key Benefit |
| Nascent RNA Labeling | Incorporation of 2-EA into newly synthesized RNA transcripts. | Allows for the specific detection and analysis of newly made RNA. |
| Poly(A) Tail Analysis | Labeling of the poly(A) tail of mRNA molecules. | Enables the study of dynamic changes in mRNA polyadenylation and stability. |
| Transcriptional Activity | Monitoring the rate of new RNA synthesis. | Provides a direct measure of global or gene-specific transcriptional changes. |
The true power of using 2-ethynyladenosine as a bioorthogonal probe lies in its versatility for downstream applications through click chemistry. nih.gov The ethynyl-functionalized RNA can be conjugated with a wide array of azide-modified molecules to create powerful research tools. jenabioscience.com
Fluorescent Dyes: By clicking a fluorescent azide (B81097) to the alkyne-modified RNA, researchers can visualize the localization of newly synthesized RNA within cells using microscopy techniques. nih.govnih.gov This provides spatial and temporal information about gene expression and RNA transport.
Biotinylation: The attachment of a biotin-azide allows for the affinity purification of labeled RNA using streptavidin-coated beads. nih.govbiorxiv.org This enables the isolation and subsequent identification of newly transcribed RNAs by techniques such as next-generation sequencing, providing a snapshot of the active transcriptome. nih.gov
Co-crystallography and Cryo-EM Studies of Polymerase-Inhibitor Complexes
Understanding the precise interactions between a viral polymerase and a nucleoside inhibitor is crucial for the development of effective antiviral therapies. Techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM) provide high-resolution structural information about these interactions. nih.govnih.govresearchgate.net While specific co-crystallography or cryo-EM studies detailing this compound bound to a polymerase were not prominently found in the search results, the methodologies are highly relevant.
These structural biology techniques are used to elucidate the binding mode of nucleoside analogs within the active site of polymerases. nih.govescholarship.org For a compound like this compound, such studies would reveal the atomic details of how the ethynyl group is accommodated by the enzyme and how the compound inhibits viral replication. Cryo-EM, in particular, has become a powerful tool for studying the structure of large, dynamic complexes like viral polymerases in complex with their substrates or inhibitors. dntb.gov.uabiorxiv.orgnih.gov
Computational Chemistry and Molecular Dynamics Simulations
Computational approaches are indispensable in modern drug discovery and molecular biology research, providing insights that complement experimental data. nih.govosu.edu
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme. psu.edusemanticscholar.org For this compound, docking simulations could be employed to predict its binding mode within the active site of various viral polymerases. nih.gov These simulations help in understanding the key amino acid residues involved in the interaction and can guide the design of more potent inhibitors. researchgate.netfrontiersin.org Binding site prediction algorithms can further identify potential binding pockets on a protein surface, which is particularly useful when the exact binding site of a novel inhibitor is unknown. researchgate.net
Table 2: Computational Approaches for Studying this compound
| Computational Method | Application to this compound | Information Gained |
| Molecular Docking | Predicting the binding pose within a polymerase active site. | Identifies key interactions and predicts binding affinity. |
| Molecular Dynamics | Simulating the dynamic behavior of the polymerase-inhibitor complex over time. | Reveals the stability of the binding and conformational changes. |
| Binding Site Prediction | Identifying potential binding pockets on the polymerase. | Guides experimental studies and inhibitor design. |
Molecular dynamics (MD) simulations provide a dynamic view of molecular interactions over time. nih.govijnc.ir An MD simulation of a polymerase in complex with this compound could reveal the stability of the inhibitor within the active site and any conformational changes in the enzyme upon binding. This information is critical for understanding the mechanism of inhibition and for the rational design of next-generation antiviral agents.
Conformational Changes Upon Inhibitor Binding
The binding of a nucleoside inhibitor like this compound to an RNA-dependent RNA polymerase (RdRp) is a dynamic process that induces significant conformational changes within the enzyme's active site. While crystal structures of a viral polymerase complexed specifically with this compound are not extensively available in the public domain, the mechanism can be inferred from studies of closely related 2'-C-substituted nucleoside analogs, such as 2'-C-methyladenosine. These inhibitors function as nonobligate chain terminators, and their mechanism of action is intrinsically linked to the conformational shifts they induce upon incorporation into the nascent RNA strand.
The catalytic cycle of a polymerase involves a series of conformational changes, often described as an "open" to "closed" transition. In the open conformation, the active site is accessible to the incoming nucleoside triphosphate (NTP). Upon binding of the correct NTP, the polymerase undergoes a conformational change to a closed state, which properly aligns the catalytic residues for phosphodiester bond formation.
The introduction of a 2'-C-ethynyl group on the adenosine (B11128) nucleoside interferes with this critical conformational transition. After the incorporation of this compound monophosphate into the growing RNA chain, the polymerase must translocate to the next position on the RNA template to accept the subsequent NTP. However, the bulky ethynyl group at the 2'-position creates a steric hindrance that prevents the active site from fully reopening and then reclosing around the next incoming NTP. This disruption of the polymerase's conformational flexibility effectively halts further RNA synthesis.
Studies on other viral polymerases have revealed that the binding of inhibitors can induce both local and global conformational changes. For instance, allosteric inhibitors that bind to sites remote from the active center can lock the polymerase in an inactive conformation by altering the arrangement of the fingers, palm, and thumb domains that constitute the core structure of the enzyme. While this compound acts at the active site, the principle of induced conformational shifts remains central to its inhibitory effect.
Table 1: Key Polymerase Domains and Their Roles in Conformational Changes
| Domain | Function | Role in Inhibition by 2'-C-Substituted Nucleosides |
|---|---|---|
| Fingers | Recruits the incoming NTP and folds over the active site. | Movement is impeded after incorporation of the inhibitor, preventing the formation of a productive closed complex for the next NTP. |
| Palm | Contains the catalytic active site and binds two divalent metal ions. | The steric bulk of the 2'-ethynyl group alters the geometry of the active site, hindering proper alignment for catalysis of the subsequent nucleotide addition. |
| Thumb | Positions the template and the newly synthesized RNA strand. | Translocation along the RNA template may be hindered due to the altered conformation of the primer strand containing the inhibitor. |
Combinatorial Research Approaches with Other Mechanistic Inhibitors
The development of resistance to single-agent antiviral therapies is a significant challenge in the treatment of viral diseases. Consequently, combinatorial research approaches that utilize drugs with different mechanisms of action are a cornerstone of modern antiviral strategies. For a nucleoside inhibitor like this compound, which targets the viral polymerase, combination with other mechanistic inhibitors can lead to synergistic or additive antiviral effects, a higher barrier to resistance, and potentially shorter treatment durations.
In the context of Hepatitis C Virus (HCV), a primary target for nucleoside polymerase inhibitors, several classes of direct-acting antivirals (DAAs) have been developed, each targeting a different viral protein essential for replication. These include NS3/4A protease inhibitors, NS5A inhibitors, and non-nucleoside inhibitors (NNIs) of the NS5B polymerase.
Preclinical and clinical studies with other nucleoside inhibitors, such as sofosbuvir (B1194449) (a 2'-deoxy-2'-α-fluoro-β-C-methyluridine analog), have demonstrated the potent synergy of combining a nucleoside polymerase inhibitor with inhibitors of other viral targets. nih.gov For instance, the combination of a nucleoside inhibitor with an NS5A inhibitor has been shown to be highly synergistic. nih.gov The NS5A protein is a phosphoprotein that plays a crucial role in viral RNA replication and assembly, and its inhibition complements the chain-terminating action of nucleoside analogs.
While specific studies detailing the combination of this compound with other DAAs are limited, the principles derived from research on other nucleoside inhibitors are highly applicable. A logical combinatorial approach would involve pairing this compound with an inhibitor from a different mechanistic class.
Table 2: Potential Combinatorial Approaches for this compound
| Inhibitor Class | Target | Rationale for Combination | Expected Interaction |
|---|---|---|---|
| NS5A Inhibitors | NS5A Protein | Targets viral RNA replication and assembly through a different mechanism than polymerase inhibition. | Synergistic |
| NS3/4A Protease Inhibitors | NS3/4A Protease | Inhibits viral polyprotein processing, a critical step in the viral life cycle. | Additive |
| Non-Nucleoside NS5B Inhibitors (NNIs) | Allosteric sites on NS5B Polymerase | Binds to a different site on the polymerase, inducing a conformational change that inhibits its function, complementing the active site inhibition. | Synergistic |
The exploration of such combinatorial strategies in preclinical models would be essential to determine the optimal partner drugs for this compound and to assess the potential for enhanced efficacy and a reduced likelihood of resistance emergence.
Future Directions in Academic Research of 2 C Ethynyladenosine
Exploration of Novel Target Viruses and Pathogens
While initial studies of nucleoside analogues are often focused on a specific virus or class of viruses, there is significant potential for untapped activity against a broader range of pathogens. Past research on similar compounds has sometimes been narrowly focused, potentially overlooking other indications. nih.gov A strategic future direction is the systematic screening of 2'-C-ethynyladenosine against a diverse panel of viruses, particularly those for which current therapeutic options are limited.
The potent activity of the related compound, 7-deaza-2'-C-ethynyladenosine, against flaviviruses like Dengue virus and Zika virus (ZIKV) suggests that this compound itself should be evaluated against these and other medically important arboviruses. researchgate.netescholarship.org Furthermore, comprehensive screening should include a wide array of DNA and RNA viruses to build a complete activity profile. nih.gov This "mix-and-match" strategy, combining a known sugar scaffold with various viral targets, has proven fruitful for discovering novel biological activities. nih.gov Such broad-spectrum screening could uncover unexpected therapeutic applications and provide starting points for new antiviral development programs.
Table 1: Potential Viral Families and Species for Future Screening of this compound
| Viral Family | Example Viruses | Rationale |
|---|---|---|
| Flaviviridae | Dengue virus, Zika virus, West Nile virus, Yellow fever virus | High activity observed for the closely related analogue 7-deaza-2'-C-ethynyladenosine. researchgate.netescholarship.org |
| Coronaviridae | SARS-CoV-2, MERS-CoV | Urgent need for broad-spectrum coronavirus inhibitors. |
| Herpesviridae | Herpes simplex virus (HSV-1, HSV-2), Varicella-zoster virus (VZV), Cytomegalovirus (CMV) | Standard panel for broad-spectrum antiviral screening. nih.gov |
| Orthomyxoviridae | Influenza A and B viruses | Potential for activity against viral RNA-dependent RNA polymerase. |
| Poxviridae | Vaccinia virus, Monkeypox virus | Activity of related adenosine (B11128) analogues has been reported against vaccinia virus. nih.gov |
Design of Next-Generation Analogues with Improved Selectivity
A critical aspect of antiviral drug development is maximizing potency against the viral target while minimizing effects on host cellular machinery to ensure a high therapeutic index. Future research should focus on the rational, structure-guided design of next-generation analogues of this compound with enhanced selectivity. mcw.edunih.gov Modifications can be systematically introduced at several positions on the molecule.
Purine (B94841) Base Modifications: Alterations at the C2 and C6 positions of the adenine (B156593) ring can influence interactions with viral polymerases and host enzymes. nih.gov For example, introducing substituents like amino or halogen groups could enhance target binding or block degradation by enzymes like adenosine deaminase.
Sugar Moiety Modifications: While the 2'-C-ethynyl group is key, its properties can be fine-tuned. For instance, exploring different terminal groups on the ethynyl (B1212043) moiety could optimize interactions within the enzyme's active site.
Stereochemistry: The configuration at the C2' position is crucial for biological activity, and maintaining the correct stereochemistry is paramount. mdpi.com
By combining these synthetic modifications with computational modeling and structural biology, it is possible to design new compounds with a superior balance of efficacy and safety. mcw.edu For instance, 2'-C-methyl modifications on related adenosine analogues have been shown to significantly increase selectivity for A1 adenosine receptors, demonstrating that small changes to the 2'-substituent can have profound effects on target specificity. nih.gov
Table 2: Strategies for Analogue Design
| Modification Site | Strategy | Desired Outcome |
|---|---|---|
| Purine C2/C6 Position | Introduce small alkyl, halogen, or amino groups. | Improve polymerase binding affinity; reduce deamination by host enzymes. nih.gov |
| Purine N6 Position | Introduce substituted benzyl (B1604629) or other cyclic groups. | Modulate adenosine receptor affinity to reduce off-target effects. mcw.edu |
| 2'-Ethynyl Group | Modify terminal alkyne with different functional groups. | Optimize fit and interaction within the polymerase active site. |
| 7-Position (Deazapurine) | Replace N7 with carbon (7-deaza scaffold). | Alter hydrogen bonding potential and prevent cleavage by purine nucleoside phosphorylase. researchgate.net |
Development of Advanced Prodrug Systems for Enhanced Cellular Uptake and Activation
Nucleoside analogues require intracellular conversion to their active triphosphate form to exert their antiviral effect. This activation process, which begins with an initial phosphorylation step, can be inefficient and a common mechanism of drug resistance. Advanced prodrug strategies can overcome these barriers. ump.edu.pl
One of the most successful approaches is the phosphoramidate (B1195095) "ProTide" technology. frontiersin.org This strategy delivers the nucleoside monophosphate directly into the cell, bypassing the often inefficient initial phosphorylation step. frontiersin.orgnih.gov This has been used successfully for antiviral drugs like Sofosbuvir (B1194449) and Remdesivir. frontiersin.org Designing and synthesizing phosphoramidate prodrugs of this compound could significantly enhance its intracellular concentration of the active metabolite.
Other prodrug strategies to explore include:
Lipid Conjugates: Attaching lipid moieties can increase the lipophilicity of the molecule, enhancing its ability to cross cell membranes via passive diffusion. ump.edu.plfrontiersin.org
Ester Prodrugs: Esterification of the 5'-hydroxyl group can mask the polarity of the nucleoside, improving oral bioavailability. For instance, adding a 2',3'-carbonate moiety to a prodrug of 2'-C-methyladenosine successfully increased its oral bioavailability from <5% to 39%. nih.gov
Novel Delivery Systems: Beyond chemical prodrugs, advanced delivery systems like liposomes, chitosan, or silica-based nanoparticles could be used to encapsulate this compound, protecting it from premature degradation and facilitating targeted delivery to infected cells. nih.gov
Understanding Off-Target Interactions at a Molecular Level for Mechanism-Based Selectivity
To improve selectivity, it is crucial to understand not only how a compound interacts with its intended viral target but also how it interacts with unintended host targets. For adenosine analogues, key off-targets include host DNA and RNA polymerases, other cellular enzymes, and adenosine receptors, which are involved in a wide range of physiological processes. nih.gov
Future research should involve systematically profiling this compound and its most promising analogues against a panel of relevant human enzymes and receptors. For example, evaluating the agonistic or antagonistic activity at the A1, A2A, A2B, and A3 adenosine receptor subtypes is critical. nih.govnih.gov Any identified off-target interactions should be characterized at the molecular level using techniques like X-ray crystallography or cryo-electron microscopy. This structural information can then feed back into the design of next-generation analogues, allowing for the rational modification of the compound to eliminate or reduce unwanted interactions while preserving antiviral activity.
Integration of Multi-Omics Data for Comprehensive Mechanistic Insights
The mechanism of action of an antiviral drug is often more complex than simply inhibiting a single viral enzyme. The drug can induce widespread changes in both the host cell and the virus. Multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, offer a powerful way to gain a comprehensive, systems-level understanding of a drug's effects. mdpi.comtechscience.com
By treating virus-infected cells with this compound and applying multi-omics analysis, researchers can:
Transcriptomics (RNA-seq): Identify changes in the expression of host and viral genes, revealing pathways that are perturbed by the drug. This could uncover effects on the host immune response or cellular stress pathways. nih.gov
Proteomics: Quantify changes in protein levels, which can confirm the effects seen at the transcript level and identify post-translational modifications.
Metabolomics: Analyze changes in cellular metabolites, providing a functional readout of the physiological state of the cell and revealing impacts on cellular metabolism.
Integrating these datasets can provide a detailed map of the drug's mechanism of action, potentially uncovering novel antiviral effects, identifying biomarkers of drug response, and revealing unexpected off-target effects. nih.gov
Leveraging this compound as a Chemical Biology Tool for Fundamental Discoveries
Beyond its potential as a therapeutic agent, this compound can be developed into a valuable chemical probe to explore fundamental biological processes. escholarship.org A chemical probe is a small molecule used to study the function of a specific protein or pathway in a cellular or in vivo context. mdpi.com
The terminal alkyne of the 2'-C-ethynyl group is a particularly useful feature, as it can serve as a "handle" for bioorthogonal chemistry, such as copper-catalyzed or strain-promoted "click chemistry." Researchers can synthesize derivatives of this compound that incorporate a reporter tag (e.g., biotin (B1667282) for affinity purification or a fluorophore for imaging) attached via this alkyne handle. mdpi.comacademie-sciences.fr
These probes could be used for:
Target Identification: A biotin-tagged probe could be used in pull-down experiments with cell lysates to identify the specific viral and host proteins that the compound binds to, confirming its on-target engagement and discovering new off-targets.
Cellular Imaging: A fluorescently-tagged probe could be used to visualize the drug's distribution within the cell, showing where it accumulates and where it interacts with its targets.
Activity-Based Probing: By incorporating a photo-activatable crosslinking group, the probe could be used to covalently label its target proteins upon UV irradiation, allowing for more robust identification. mdpi.com
By developing this compound into a suite of well-characterized chemical probes, the academic community can not only dissect its own mechanism of action but also create powerful tools for studying the broader biology of nucleoside metabolism and viral replication.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
